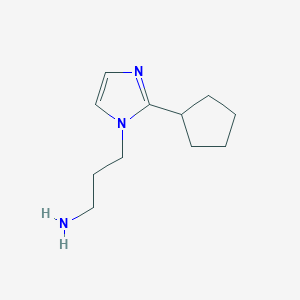![molecular formula C11H15N3O B2648613 3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole CAS No. 2034294-61-4](/img/structure/B2648613.png)
3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized by various spectral techniques .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . They have been found to exhibit antiproliferative effects on various types of cancers .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,3,4-Oxadiazole derivatives, which include the compound , have been found to possess remarkable antimicrobial properties . They have been used in the development of new drugs to combat various microbial infections .
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory properties . This makes them potential candidates for the development of drugs aimed at treating conditions characterized by inflammation .
Anticancer Activity
1,3,4-Oxadiazole derivatives have shown significant anticancer potential . They act on diverse targets such as growth factors, enzymes, and kinases . This makes them valuable in cancer drug discovery and development .
Antiviral Activity
These compounds have also been found to possess antiviral properties . This makes them potential candidates for the development of antiviral drugs .
Antidiabetic Activity
1,3,4-Oxadiazole derivatives have been found to exhibit antidiabetic properties . This makes them potential candidates for the development of drugs aimed at managing diabetes .
Antihypertensive Activity
Compounds containing 1,3,4-oxadiazole cores, such as Tiodazosin and Nesapidil, are used as antihypertensive drugs . This indicates the potential of these compounds in the treatment of hypertension .
Direcciones Futuras
Oxadiazoles, including “3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole”, have shown potential in various therapeutic applications, particularly in cancer treatment . Future research may focus on further understanding their mechanisms of action and developing more effective derivatives .
Propiedades
IUPAC Name |
3-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-9(1)10-3-5-14(6-4-10)7-11-12-8-15-13-11/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQLJNZZBMFTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)CC3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylidene-1-[(1,2,4-oxadiazol-3-yl)methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)

![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)


![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)